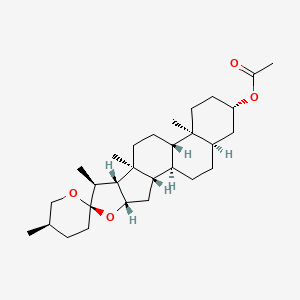

Smilagenin acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20-,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRAKYNQYKVPIK-BSPYNPCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4947-75-5, 35319-91-6 | |

| Record name | Isosarsasapogenin, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SMILAGENIN, ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SMILAGENIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6J7LT9WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neurorestorative Potential of Smilagenin Acetate in Dementia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smilagenin, a steroidal sapogenin, and its acetate ester, are emerging as promising therapeutic candidates for neurodegenerative diseases, including dementia and Alzheimer's disease (AD). Preclinical studies have illuminated a multi-faceted mechanism of action that extends beyond symptomatic relief to potentially disease-modifying effects. This technical guide provides an in-depth analysis of the known mechanisms of action of Smilagenin, with a focus on its role in promoting neurotrophic factor expression, modulating the cholinergic system, and mitigating amyloid-beta pathology.

Core Mechanisms of Action

Smilagenin's therapeutic potential in dementia appears to stem from its influence on several key pathophysiological pathways. The primary mechanisms identified to date include the epigenetic upregulation of Brain-Derived Neurotrophic Factor (BDNF), enhancement of cholinergic neurotransmission through M1 receptor stabilization, and reduction of amyloid-beta burden.

Epigenetic Regulation of Brain-Derived Neurotrophic Factor (BDNF)

One of the most significant actions of Smilagenin is its ability to increase the expression of BDNF, a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity. Smilagenin achieves this through an epigenetic mechanism involving histone acetylation.[1]

The proposed signaling pathway is as follows:

-

Smilagenin treatment leads to an increased expression of the histone acetyltransferase p300.[2]

-

Elevated p300 activity results in higher levels of histone 3 acetylation (H3Ac) and histone 4 acetylation (H4Ac) at the promoter regions of the BDNF gene.[2]

-

This increased histone acetylation leads to a more open chromatin structure, facilitating the transcription of BDNF mRNA.[2][3]

-

The subsequent increase in BDNF protein levels is believed to counteract the neurodegenerative processes induced by insults like amyloid-beta.

Caption: Smilagenin-induced BDNF expression pathway.

Modulation of the Cholinergic System

Smilagenin has been shown to improve memory in aged rats by enhancing cholinergic signaling, a key pathway impaired in Alzheimer's disease. Its action is not that of a conventional cholinesterase inhibitor or a direct muscarinic receptor agonist. Instead, it post-transcriptionally regulates the M1 muscarinic acetylcholine receptor (M1-receptor).

The mechanism involves:

-

Smilagenin treatment, which leads to a significant increase in the stability of the M1-receptor messenger RNA (mRNA).

-

This increased mRNA half-life results in a greater abundance of M1-receptor protein.

-

The higher density of M1-receptors on neuronal surfaces enhances the response to acetylcholine, thereby improving cholinergic neurotransmission and memory.

Caption: M1 muscarinic receptor regulation by Smilagenin.

Effects on Amyloid-Beta Pathology and Neuroinflammation

Smilagenin has demonstrated anti-amyloidogenic properties in preclinical models. Treatment with Smilagenin has been shown to reduce the deposition of β-amyloid plaques in the cortex and hippocampus of APP/PS1 transgenic mice. In vitro, it inhibits the secretion of the toxic Aβ1-42 peptide in neuroblastoma cells engineered to overproduce amyloid precursor protein. While the exact mechanism of Aβ reduction is not fully elucidated, it may be linked to its neurotrophic and anti-inflammatory effects.

Additionally, Smilagenin exhibits acetylcholinesterase (AChE) inhibitory activity, which can contribute to improving cognitive symptoms by increasing the availability of acetylcholine in the synaptic cleft.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vivo and in vitro studies on Smilagenin.

| In Vivo Model | Compound/Dose | Duration | Key Finding | Reference |

| Aged Rats | Smilagenin | Not Specified | Significantly improved spatial memory performance in the Y-maze avoidance task. | |

| APP/PS1 Mice | Smilagenin (26 mg/kg/day) | 60 days | Effectively reduced the deposition of β-amyloid plaques in the cortex and hippocampus. |

| In Vitro Model | Compound/Concentration | Duration | Key Finding | Reference |

| N2a/APPswe cells | Smilagenin (10 μM) | 24 hours | Inhibited the secretion of Aβ1-42. | |

| CHO cells (m1 gene-transfected) | Smilagenin | Not Specified | Approximately doubled the average half-life of m1 mRNA. | |

| Enzyme Assay | Smilagenin | Not Applicable | Exhibited inhibitory activity against acetylcholinesterase with an IC50 value of 43.29 µg/mL. |

Experimental Protocols

While detailed, step-by-step protocols for the experiments cited are proprietary to the conducting laboratories, the following sections outline the general methodologies employed.

General Workflow for Preclinical Evaluation

Caption: General experimental workflow for Smilagenin evaluation.

Immunofluorescence for Amyloid-Beta Plaques

This technique is used to visualize and quantify Aβ deposition in brain tissue.

-

Tissue Preparation: Mice are transcardially perfused with a fixative (e.g., paraformaldehyde). The brains are then extracted, post-fixed, and cryoprotected.

-

Sectioning: Brains are sectioned using a cryostat.

-

Staining: Sections are incubated with a primary antibody specific to Aβ. This is followed by incubation with a fluorescently labeled secondary antibody.

-

Imaging and Quantification: The stained sections are imaged using a fluorescence microscope. The Aβ plaque load (e.g., area percentage) is quantified using image analysis software.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the association of specific proteins (like acetylated histones) with particular genomic regions (like the BDNF promoter).

-

Cross-linking: Proteins are cross-linked to DNA in cells or tissues using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-H3Ac) is used to immunoprecipitate the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the DNA region of interest (e.g., BDNF promoter) to determine the level of enrichment.

Radioligand Binding Assay for M1-Receptor Density

This assay quantifies the number of M1 receptors in a given tissue sample.

-

Membrane Preparation: Brain tissue is homogenized, and the cell membranes containing the receptors are isolated by centrifugation.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the M1 receptor (e.g., [3H]-pirenzepine).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter, which is proportional to the number of receptors in the sample.

Real-Time PCR for mRNA Stability

This method is used to determine the half-life of a specific mRNA molecule.

-

Transcription Inhibition: Cells are treated with a transcription inhibitor (e.g., actinomycin D) to block the synthesis of new mRNA.

-

RNA Isolation: Total RNA is isolated from the cells at various time points after the addition of the inhibitor.

-

Reverse Transcription and qPCR: The isolated RNA is reverse-transcribed into cDNA, and the levels of the target mRNA (e.g., M1-receptor mRNA) are quantified using real-time PCR.

-

Half-life Calculation: The decay rate and half-life of the mRNA are calculated from the decrease in its abundance over time.

Clinical Development

A Phase 2 clinical trial (NCT00130429) evaluating the safety and effect on memory of PYM50028 (Smilagenin) in individuals with mild Alzheimer's Disease has been completed. However, the detailed results of this trial are not widely available in the public domain.

Conclusion

This compound presents a compelling, multi-target therapeutic approach for dementia. Its ability to epigenetically enhance BDNF expression and post-transcriptionally increase M1 muscarinic receptor density points to a potential for not only symptomatic improvement but also for promoting neurorestoration and synaptic health. The additional anti-amyloid and cholinesterase inhibitory activities further strengthen its profile. Further elucidation of the downstream effects of these mechanisms and the results from clinical investigations will be critical in determining the future role of this compound in the management of dementia.

References

- 1. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Smilagenin induces expression and epigenetic remodeling of BDNF in alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Smilagenin attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Smilagenin Acetate and Its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of smilagenin acetate and its derivatives, compounds of significant interest in neuroprotection and other therapeutic areas. The document details experimental protocols, presents quantitative data for comparative analysis, and illustrates key chemical and biological pathways.

Introduction to Smilagenin

Smilagenin is a natural steroidal sapogenin, a spirostane-type compound with a 5β configuration.[1] It is often isolated from plants like those of the Smilax or Anemarrhena genera.[2] Smilagenin serves as a crucial starting material for the synthesis of various steroid derivatives. Both smilagenin and its derivatives have demonstrated a range of pharmacological activities, including neuroprotective effects against oxidative stress, making them promising candidates for research in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3][4] this compound, a simple ester derivative, has been shown to increase the expression of acetylcholine m2 receptors, suggesting its potential in dementia research.

Synthesis of this compound

The synthesis of this compound involves the acetylation of the 3β-hydroxyl group of smilagenin. This is a standard esterification reaction. While smilagenin can be isolated directly, it is often discussed in the context of its isomer, sarsasapogenin, and its precursor, diosgenin, a key raw material for the steroid industry.

Experimental Protocol: Acetylation of Smilagenin

This protocol describes a standard laboratory procedure for the synthesis of this compound from smilagenin using acetic anhydride.

Materials:

-

Smilagenin

-

Acetic Anhydride (Ac₂O)

-

Pyridine (or another suitable base/solvent like triethylamine in dichloromethane)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve smilagenin (1 equivalent) in anhydrous pyridine under a nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add acetic anhydride (1.5 to 2 equivalents) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by adding cold water or ice.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and melting point analysis.

Synthesis Workflow: Smilagenin to this compound

Caption: Workflow for the synthesis of this compound.

Synthesis of Smilagenin Derivatives

The chemical structure of smilagenin allows for modifications at several positions to generate derivatives with potentially enhanced or novel biological activities. A common strategy involves modifying the 3β-hydroxyl group to create esters or carbamates.

Synthesis of 3-Carbamate Smilagenin Derivatives

A series of 3-carbamate smilagenin derivatives have been synthesized and evaluated for their neuroprotective effects. The general synthesis involves reacting smilagenin with a carbamoyl chloride or a related activating agent.

Experimental Protocol: Synthesis of Benzyl-Piperazine Carbamate Derivative (A12)

This protocol is based on the synthesis of potent neuroprotective agents derived from smilagenin.

Materials:

-

Smilagenin

-

4-Nitrophenyl chloroformate

-

4-(Benzyloxy)piperidine hydrochloride

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Standard workup and purification reagents as listed in section 2.1.

Procedure:

-

Activation of Smilagenin: To a solution of smilagenin (1 eq.) and triethylamine (3 eq.) in DCM, add 4-nitrophenyl chloroformate (1.5 eq.) at 0 °C. Stir the mixture at room temperature for 2 hours. After completion, dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude intermediate (smilagenin-3-yl 4-nitrophenyl carbonate) is used directly in the next step.

-

Carbamate Formation: Dissolve the crude intermediate in DMF. Add 4-(benzyloxy)piperidine hydrochloride (1.2 eq.) and triethylamine (2 eq.). Stir the reaction mixture at 80 °C for 4 hours.

-

Workup and Purification: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue by silica gel column chromatography to obtain the final carbamate derivative.

Synthesis Workflow: Smilagenin to 3-Carbamate Derivatives

Caption: General workflow for 3-carbamate derivative synthesis.

Biological Activity and Data

Smilagenin and its derivatives exhibit a wide range of biological activities. Their neuroprotective properties are of particular interest, with studies showing they can protect cells from oxidative stress and neurotoxicity.

Quantitative Data: Neuroprotective and Cholinesterase Inhibitory Activity

The following tables summarize key quantitative data from biological evaluations of smilagenin and its derivatives.

| Compound | Assay | Target/Cell Line | Result | Reference |

| Smilagenin | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | IC₅₀ = 43.29 ± 1.38 µg/mL | |

| Smilagenin | Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | 15.04 ± 3.01% inhibition at 100 µg/mL | |

| Smilagenin Derivative A12 | Neuroprotection | H₂O₂-induced neurotoxicity in SH-SY5Y cells | Potent activity reported | |

| Smilagenin Derivative A12 | Neuroprotection | OGD-induced neurotoxicity in SH-SY5Y cells | Potent activity reported | |

| Smilagenin Derivative A12 | Anti-inflammatory | LPS-induced NO production in RAW264.7 cells | Potent activity reported |

Table 1: Summary of biological activity data for smilagenin and its derivatives.

Signaling Pathways

The therapeutic effects of many natural products and their derivatives are often mediated through complex signaling pathways. For compounds related to smilagenin, pathways like NF-κB and PI3K/Akt are frequently implicated in their anti-inflammatory and pro-survival effects.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Pro-inflammatory signals lead to the phosphorylation and degradation of IκB, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of inflammatory genes. Some compounds can inhibit this pathway by preventing IκB degradation or NF-κB translocation.

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial pro-survival pathway that regulates cell growth, proliferation, and apoptosis. Activation by growth factors leads to a cascade that ultimately inhibits apoptotic machinery and promotes cell survival. The neuroprotective effects of certain compounds can be attributed to the potentiation of this pathway.

Caption: Activation of the pro-survival PI3K/Akt pathway.

Conclusion

This compound and its structurally related derivatives represent a valuable class of compounds for drug development, particularly in the field of neurodegenerative diseases. This guide provides a foundational framework for their synthesis and biological evaluation. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to explore and expand upon this promising area of medicinal chemistry. Further investigation into structure-activity relationships and mechanism of action will be crucial in advancing these compounds toward clinical applications.

References

Smilagenin Acetate and its Potential in Neurodegenerative Diseases: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant and growing global health challenge. Current therapeutic strategies offer primarily symptomatic relief, creating a pressing need for novel disease-modifying agents. Smilagenin, a steroidal sapogenin, and its derivative, smilagenin acetate, have emerged as promising candidates in preclinical and clinical investigations. This technical guide provides an in-depth review of the existing literature on smilagenin and this compound, focusing on their neuroprotective mechanisms, preclinical efficacy in various neurodegenerative disease models, and the experimental methodologies employed in these studies. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of neurodegenerative therapeutics.

Introduction

Smilagenin is a naturally occurring steroidal sapogenin found in various plants. It has garnered significant interest for its neurotrophic and neuroprotective properties. Preclinical studies have demonstrated its potential to mitigate neuronal damage and improve cognitive and motor functions in models of Alzheimer's and Parkinson's disease.[1][2][3] Smilagenin is a novel, non-peptide, orally bioavailable neurotrophic factor inducer that has been shown to be neuroprotective against beta-amyloid and glutamate-induced damage.[4] Furthermore, a Phase 2 clinical trial has been completed for smilagenin in the treatment of Alzheimer's disease, highlighting its translational potential.[1]

This compound, a derivative of smilagenin, has also been investigated for its therapeutic potential in dementia, with a patent suggesting its role in increasing the expression of acetylcholine M2 receptors. This review will synthesize the available data on both smilagenin and this compound, with a clear distinction between the findings for each compound.

Mechanism of Action

The neuroprotective effects of smilagenin are attributed to its multifaceted mechanism of action, primarily centered around the induction of neurotrophic factors and the modulation of key signaling pathways.

Induction of Neurotrophic Factors

Smilagenin has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). These neurotrophic factors are critical for neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF and GDNF by smilagenin is thought to be mediated, at least in part, through the phosphorylation of cAMP response element-binding protein (CREB).

Modulation of Cholinergic System

Smilagenin has been found to increase the density of muscarinic M1 receptors, which are crucial for learning and memory. This compound, in particular, is noted for its ability to increase the expression of acetylcholine M2 receptors.

Signaling Pathways

The neuroprotective effects of smilagenin involve the activation of pro-survival signaling cascades. The PI3K/Akt pathway, a key regulator of cell survival and proliferation, is implicated in the downstream effects of BDNF and GDNF signaling.

Preclinical and Clinical Data

The following tables summarize the quantitative data from preclinical studies on smilagenin. Data for this compound is limited and primarily derived from patent literature.

In Vivo Studies in Parkinson's Disease Models

| Model | Compound | Dosage | Duration | Key Findings | Reference |

| Chronic MPTP/probenecid-lesioned mice | Smilagenin | 10 mg/kg/day and 26 mg/kg/day, p.o. | 60 days | - Improved locomotor ability.- Increased striatal dopamine concentration to 50.1% and 54.5% of normal, respectively.- Increased tyrosine hydroxylase (TH) positive neuron number in the substantia nigra pars compacta (SNpc).- Elevated striatal dopamine transporter (DAT) density. |

In Vitro Studies in Parkinson's Disease Models

| Model | Compound | Concentration | Duration | Key Findings | Reference |

| MPP+-treated SH-SY5Y cells | Smilagenin | Not specified | Not specified | - Increased GDNF and BDNF mRNA levels via CREB phosphorylation. |

In Vivo Studies in Alzheimer's Disease Models

| Model | Compound | Dosage | Duration | Key Findings | Reference |

| Aged rats | Smilagenin | 18 mg/kg/day, p.o. | Not specified | - Improved spatial memory performance in the Y-maze avoidance task.- Significantly increased M1-receptor density. |

In Vitro Studies in Alzheimer's Disease Models

| Model | Compound | Concentration | Duration | Key Findings | Reference |

| Beta-amyloid (25-35)-treated rat cortical neurons | Smilagenin | Not specified | Not specified | - Attenuated neurodegenerative changes, including decreased cholinergic neuron number and shortened neurite outgrowth. | |

| CHO cells transfected with M2 receptor DNA | This compound | Not specified | Not specified | - Increased the expression of m2 receptors. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on smilagenin.

Animal Models

-

Chronic MPTP/Probenecid-Induced Parkinson's Disease Model in Mice:

-

Animals: Male C57BL/6 mice.

-

Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 25 mg/kg and probenecid at a dose of 250 mg/kg, intraperitoneally, once every 3.5 days for a total of 5 injections.

-

Treatment: Administer smilagenin (10 or 26 mg/kg/day, p.o.) or vehicle for 60 days.

-

Behavioral Assessment: Conduct rotarod and open-field tests to evaluate motor coordination and locomotor activity.

-

Neurochemical Analysis: Measure dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC.

-

Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify dopaminergic neuron survival in the substantia nigra.

-

Behavioral Tests

-

Rotarod Test:

-

Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.

-

Place mice on the rotating rod, which gradually accelerates from a starting speed to a final speed over a set time (e.g., 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform multiple trials with an inter-trial interval and average the results.

-

-

Open Field Test:

-

Place a mouse in the center of an open field arena (e.g., a 40x40 cm box).

-

Allow the mouse to explore freely for a specified duration (e.g., 10-30 minutes).

-

Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

In Vitro Assays

-

Neuroprotection Assay in SH-SY5Y cells:

-

Culture human neuroblastoma SH-SY5Y cells in appropriate medium.

-

Induce neurotoxicity by treating the cells with MPP+ (1-methyl-4-phenylpyridinium).

-

Co-treat cells with varying concentrations of smilagenin.

-

Assess cell viability using assays such as MTT or LDH release.

-

Measure levels of BDNF and GDNF mRNA using quantitative real-time PCR (qRT-PCR).

-

Histological and Molecular Techniques

-

Nissl Staining:

-

Perfuse animals and prepare brain tissue sections.

-

Rehydrate the sections through a series of ethanol concentrations and distilled water.

-

Stain with a 0.1% cresyl violet solution.

-

Dehydrate the sections and mount with a coverslip.

-

Quantify neuronal survival by counting Nissl-stained neurons in specific brain regions.

-

-

Western Blot for BDNF and GDNF:

-

Homogenize brain tissue samples in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against BDNF or GDNF.

-

Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence.

-

-

Chromatin Immunoprecipitation (ChIP) for BDNF Promoter:

-

Crosslink protein-DNA complexes in cultured cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear DNA.

-

Immunoprecipitate the chromatin with an antibody against acetylated histones (e.g., H3Ac, H4Ac).

-

Reverse the crosslinking and purify the DNA.

-

Use quantitative PCR (qPCR) with primers specific for the BDNF promoter regions to quantify the enrichment of acetylated histones.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this review.

Caption: Smilagenin-induced neurotrophic factor signaling pathway.

References

An In-depth Technical Guide to the Discovery and Natural Sources of Smilagenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smilagenin, a steroidal sapogenin, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the discovery of Smilagenin, its primary natural sources, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the molecular signaling pathways through which Smilagenin exerts its biological effects. Quantitative data are presented in a structured format to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of Smilagenin is intrinsically linked to the broader exploration of steroidal saponins and their aglycones, known as sapogenins. While the exact date of the first isolation of Smilagenin is not prominently documented, its history is closely tied to that of its (25S)-epimer, sarsasapogenin.

Sarsasapogenin was first isolated in 1914 from the roots of sarsaparilla (Smilax sp.)[1]. However, the complete chemical structure of these spirostanol sapogenins, including the characteristic spiroketal side chain, remained elusive for several decades. The pivotal breakthrough came in 1939 when Russell Marker successfully elucidated the structure of the side chain[1]. This discovery was fundamental to the development of the "Marker degradation," a process that enabled the efficient conversion of plant-derived sapogenins into valuable steroid hormones like progesterone.

Smilagenin is specifically the (25R)-epimer of sarsasapogenin[1]. The stereochemistry at the C-25 position is a critical determinant of the biological activity of these molecules. The initial focus of research was on the more abundant sapogenins like diosgenin for steroid synthesis. However, in recent years, Smilagenin itself has attracted significant attention for its own pharmacological properties, particularly its neuroprotective effects[2][3].

Natural Sources of Smilagenin

Smilagenin is found as a glycoside (saponin) in a variety of plant species across several families. The aglycone, Smilagenin, is liberated upon hydrolysis of these saponins. The primary plant genera known to contain Smilagenin are:

-

Smilax (Sarsaparilla): Various species of the Smilax genus are a well-known source of Smilagenin and its epimer, sarsasapogenin. These climbing plants are found in tropical and subtropical regions worldwide. Species such as Smilax china, Smilax glabra, and Smilax medica have been reported to contain Smilagenin glycosides.

-

Anemarrhena: Anemarrhena asphodeloides, a perennial plant native to East Asia, is a significant source of Smilagenin. Its rhizomes, known as "Zhi Mu" in traditional Chinese medicine, are rich in steroidal saponins, with a total saponin content of about 6%.

-

Yucca: Several species of the Yucca genus, including Yucca schidigera and Yucca filamentosa, contain Smilagenin. Commercial extracts of Yucca schidigera are reported to contain between 5.6% and 6.4% (w/w) saponins.

-

Asparagus: Certain species of the Asparagus genus are also sources of Smilagenin.

-

Agave: The Agave genus is another known source of this compound.

-

Trigonella (Fenugreek): While primarily known for its diosgenin content, some varieties of Trigonella foenum-graecum (fenugreek) have been found to contain very low levels of Smilagenin.

-

Dioscorea (Yam): While many Dioscorea species are a major source of diosgenin, some may also contain Smilagenin, though typically in smaller quantities.

Quantitative Data of Smilagenin and Related Sapogenins in Natural Sources

The concentration of Smilagenin and its related sapogenins can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Smilax china | Rhizome | Diosgenin | 0.5% of sapogenin extract | |

| Dioscorea zingiberensis | Tuber | Diosgenin | up to 19.52 mg/g | |

| Trigonella foenum-graecum | Seeds | Diosgenin | 0.42% - 0.75% | |

| Trigonella foenum-graecum | Seeds | Smilagenin | Very low levels | |

| Yucca schidigera | Commercial Extract | Saponins | 5.6% - 6.4% (w/w) | |

| Yucca schidigera | Crystallized Saponins | Sapogenins (Sarsasapogenin & Smilagenin) | 26 mg/kg | |

| Anemarrhena asphodeloides | Rhizome | Total Steroidal Saponins | ~6% | |

| Dioscorea species | Tuber | Diosgenin | 0.001% - 0.003% (dry weight) |

Experimental Protocols

The extraction and isolation of Smilagenin from plant sources typically involve a multi-step process that includes extraction of the saponins, hydrolysis to the aglycone, and subsequent purification and quantification.

General Workflow for Extraction and Isolation

The following diagram illustrates a typical workflow for obtaining Smilagenin from plant material.

Caption: A generalized workflow for the extraction, isolation, and quantification of Smilagenin from plant sources.

Detailed Methodology for Extraction and Hydrolysis

This protocol is a composite of established methods for the extraction of saponins and their subsequent hydrolysis to sapogenins.

1. Plant Material Preparation:

- Air-dry the selected plant material (e.g., rhizomes of Anemarrhena asphodeloides or roots of Smilax species) at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.

- Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Saponin Extraction:

- Place the powdered plant material in a Soxhlet apparatus or a flask for maceration.

- Extract the powder with a suitable organic solvent. 80% ethanol or methanol are commonly used.

- For Soxhlet extraction, continuously extract for several hours (e.g., 6-8 hours) until the solvent running through the thimble is colorless.

- For maceration, soak the plant powder in the solvent (e.g., 1:10 w/v) for 24-48 hours with occasional shaking.

- Filter the extract and repeat the extraction process with fresh solvent to ensure complete extraction of saponins.

- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude saponin extract.

3. Acid Hydrolysis:

- Dissolve the crude saponin extract in an acidic solution. A common method is to use 2M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous ethanol or methanol solution (e.g., 50% ethanol).

- Heat the mixture under reflux for a period of 2 to 4 hours. The temperature and duration of hydrolysis are critical parameters and may need to be optimized for different plant materials to maximize the yield of the aglycone and minimize degradation.

- After hydrolysis, cool the reaction mixture to room temperature. The liberated Smilagenin, being less polar than its glycoside form, will often precipitate out of the aqueous solution.

4. Isolation and Purification of Smilagenin:

- Extract the cooled hydrolysate with an immiscible organic solvent such as chloroform, ethyl acetate, or n-hexane. Perform the extraction multiple times (e.g., 3-4 times) to ensure complete transfer of Smilagenin to the organic phase.

- Combine the organic extracts and wash them with water to remove any remaining acid and water-soluble impurities.

- Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent to yield a crude Smilagenin extract.

- Further purify the crude extract using column chromatography on silica gel or alumina. Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate Smilagenin from other sapogenins and impurities.

- Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing pure Smilagenin.

- For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Methodology for Quantification by HPLC-UV

1. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of a known concentration of pure Smilagenin standard in a suitable solvent such as methanol or acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution.

- Sample Solution: Accurately weigh the purified Smilagenin extract and dissolve it in a known volume of the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water is typically employed. The exact ratio should be optimized for good separation.

- Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

- Detection: UV detection at a wavelength where Smilagenin has significant absorbance (e.g., around 205 nm, as it lacks a strong chromophore).

- Injection Volume: Typically 10-20 µL.

- Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) for reproducible results.

3. Quantification:

- Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

- Inject the sample solution and determine the peak area of Smilagenin.

- Calculate the concentration of Smilagenin in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways of Smilagenin

Recent research has begun to unravel the molecular mechanisms underlying the neuroprotective effects of Smilagenin. A key pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity.

Smilagenin-Induced BDNF Expression via p300 and CREB

Smilagenin has been shown to enhance the expression of BDNF through at least two interconnected mechanisms:

-

Upregulation of p300 Histone Acetyltransferase (HAT): Smilagenin increases the expression of the p300 protein, a histone acetyltransferase. p300 then acetylates histones in the promoter region of the BDNF gene, leading to a more open chromatin structure and enhanced transcription of BDNF.

-

Phosphorylation of CREB: Smilagenin promotes the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in neuronal plasticity and memory. Phosphorylated CREB (pCREB) binds to the cAMP response element (CRE) in the BDNF promoter, further stimulating its transcription.

The following diagram illustrates this signaling pathway:

Caption: Signaling pathway of Smilagenin leading to increased BDNF expression and subsequent neuroprotection.

Conclusion

Smilagenin, a naturally occurring steroidal sapogenin, holds considerable promise as a therapeutic agent, particularly for neurodegenerative diseases. Its discovery and the elucidation of its structure have paved the way for a deeper understanding of its biological activities. This guide has provided a comprehensive overview of the key aspects of Smilagenin, from its historical context and natural sources to detailed experimental protocols for its study. The elucidation of its signaling pathway, primarily through the upregulation of BDNF, offers a clear direction for future research and drug development efforts. The information compiled herein is intended to equip researchers and professionals with the necessary knowledge to further explore the therapeutic potential of this fascinating natural compound.

References

Smilagenin Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smilagenin acetate, a steroidal sapogenin, is emerging as a compound of interest in neuropharmacology, particularly in the context of cognitive disorders such as dementia. This technical guide provides a comprehensive overview of its chemical properties, known biological activities, and methodologies for its investigation. The document details its physicochemical characteristics, summarizes its effects on cholinergic pathways, and provides exemplary protocols for assessing its bioactivity. Furthermore, it illustrates the potential signaling pathways involved in its mechanism of action.

Physicochemical Properties

This compound is the acetylated form of smilagenin. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 4947-75-5 | [1][2][3][4] |

| Molecular Weight | 458.67 g/mol | [1] |

| Molecular Formula | C₂₉H₄₆O₄ |

Biological Activity and Mechanism of Action

This compound is reported to enhance the expression of cholinergic receptors, which are crucial for learning and memory. The parent compound, smilagenin, has been shown to possess neurotrophic and neuroprotective properties.

Modulation of Muscarinic Acetylcholine Receptors

Research indicates that this compound can increase the expression of muscarinic acetylcholine M2 receptors. Studies on its parent compound, smilagenin, have demonstrated an increase in M1 receptor density in the brains of aged rats, which was correlated with improved spatial memory. This effect was attributed to an enhanced stability of the M1 receptor mRNA. While the direct mechanism for this compound on the M2 receptor is not fully elucidated, it is hypothesized to follow a similar pathway of influencing receptor expression.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological effects.

Cell Culture and Treatment

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human muscarinic acetylcholine M2 receptor (CHRM2) gene.

-

Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

This compound Preparation: Dissolve this compound in a suitable solvent such as DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Quantification of M2 Receptor Expression (qRT-PCR)

This protocol is designed to quantify the effect of this compound on the mRNA expression levels of the M2 receptor.

-

Cell Seeding: Seed CHRM2-CHO cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the human CHRM2 gene and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative expression of the CHRM2 gene using the ΔΔCt method.

Neuroprotection Assay

This protocol assesses the potential of this compound to protect neuronal cells from cytotoxic insults.

-

Cell Line: Human neuroblastoma cell line SH-SY5Y.

-

Cell Seeding: Plate SH-SY5Y cells in 96-well plates.

-

Pre-treatment: Treat the cells with different concentrations of this compound for 24 hours.

-

Induction of Cytotoxicity: Induce cytotoxicity by adding a neurotoxic agent such as Aβ₁₋₄₂ (10 µM) or H₂O₂ (100 µM) and incubate for another 24 hours.

-

Cell Viability Assessment: Measure cell viability using a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's protocol.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control group.

Western Blot for Signaling Pathway Analysis

This protocol is for investigating the effect of this compound on key signaling proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-NF-κB, NF-κB). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. Based on the known neuroprotective effects of related compounds, the following pathways are of interest for further study.

Caption: Experimental workflow for investigating this compound.

Caption: Proposed signaling pathways for this compound.

References

- 1. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimerâs disease effect of licorice stem flavonoids | Aging [aging-us.com]

- 4. frontiersin.org [frontiersin.org]

Smilagenin-Mediated Induction of Neurotrophic Factors: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smilagenin, a steroidal sapogenin derived from traditional Chinese medicinal herbs, is emerging as a promising small molecule with neuroprotective and neuro-restorative properties.[1][2] Preclinical studies have demonstrated its potential in models of Alzheimer's and Parkinson's disease.[1][2][3] A key mechanism underlying these effects is its ability to induce the expression of critical neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). This technical guide provides an in-depth overview of the current understanding of Smilagenin's action on neurotrophic factor induction, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways.

Quantitative Data on Neurotrophic Factor Induction

Smilagenin (SMI) has been shown to significantly increase the expression of BDNF and GDNF in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies.

Table 1: Effect of Smilagenin on Brain-Derived Neurotrophic Factor (BDNF) Expression

| Model System | Treatment | Outcome Measure | Result | Reference |

| Aβ(25-35)-treated rat cortical neurons | Smilagenin pretreatment | BDNF protein levels in culture medium | Significantly elevated compared to Aβ-treated cells | |

| all-trans retinoic acid (RA)-differentiated SH-SY5Y cells | Smilagenin treatment | BDNF transcription rate (nuclear run-on assay) | Significantly elevated | |

| all-trans retinoic acid (RA)-differentiated SH-SY5Y cells | Smilagenin treatment | BDNF mRNA transcripts IV and VI (qRT-PCR) | Significantly elevated | |

| APP/PS1 mice | 26 mg/kg/day Smilagenin for 60 days | BDNF mRNA expression in the brain | Enhanced | |

| N2a/APPswe cells | 10 μM Smilagenin for 24 hours | Aβ1-42 secretion | Inhibited | |

| Chronic MPTP/probenecid-lesioned mice | Smilagenin administration | Striatal BDNF protein levels (ELISA and Western Blot) | Markedly elevated (p < 0.01) | |

| MPP+-treated SH-SY5Y cells | Smilagenin treatment | BDNF mRNA level | Increased |

Table 2: Effect of Smilagenin on Glial Cell Line-Derived Neurotrophic Factor (GDNF) Expression

| Model System | Treatment | Outcome Measure | Result | Reference |

| MPP+-intoxicated rat mesencephalic dopaminergic neurons | Smilagenin treatment | GDNF mRNA expression | Markedly elevated, peaking at 24-48 hours | |

| Chronic MPTP/probenecid-lesioned mice | Smilagenin administration | Striatal GDNF protein levels (ELISA and Western Blot) | Markedly elevated (p < 0.01) | |

| MPP+-treated SH-SY5Y cells | Smilagenin treatment | GDNF mRNA level | Increased |

Signaling Pathways of Smilagenin-Induced Neurotrophic Factor Expression

Smilagenin employs distinct signaling pathways to induce the expression of BDNF and GDNF.

BDNF Induction via Epigenetic Remodeling

Smilagenin's induction of BDNF is primarily mediated through epigenetic modifications, specifically histone acetylation. The proposed pathway is as follows:

-

Increased p300 Expression: Smilagenin treatment leads to an increase in the expression of the histone acetyltransferase p300.

-

Histone Acetylation: p300 then increases the acetylation of histone H3 (H3AC) and H4 (H4AC) at the promoter regions of the BDNF gene, specifically promoters II and IV.

-

Enhanced BDNF Transcription: This hyperacetylation of histones leads to a more open chromatin structure, facilitating the transcription of BDNF mRNA.

-

TrkB Receptor Activation: The resulting increase in BDNF protein activates its cognate receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that promote neuronal survival and plasticity. Inhibition of Trk receptors with K252a abolishes the neuroprotective effects of Smilagenin.

Caption: Smilagenin-induced BDNF expression pathway.

GDNF Induction via CREB Phosphorylation

The induction of GDNF by Smilagenin involves the activation of the transcription factor CREB (cAMP response element-binding protein).

-

CREB Phosphorylation: Smilagenin treatment promotes the phosphorylation of CREB.

-

GDNF Transcription: Phosphorylated CREB (pCREB) binds to the promoter region of the GDNF gene, leading to an increase in its mRNA transcription.

-

Neuroprotection: The subsequent increase in GDNF protein provides neuroprotective effects, particularly for dopaminergic neurons. The neuroprotective effects of Smilagenin are largely, though not completely, abolished by anti-GDNF antibodies.

Caption: Smilagenin-induced GDNF expression pathway.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for studying the effects of Smilagenin on neurotrophic factor induction. Researchers should refer to the specific publications for fine-tuned details.

Cell Culture and Treatment

-

Cell Lines:

-

SH-SY5Y Human Neuroblastoma Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells can be treated with all-trans retinoic acid (RA).

-

N2a/APPswe Cells: Culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain the APPswe transgene.

-

-

Primary Neuronal Culture:

-

Rat Cortical Neurons: Isolate cortices from embryonic day 18 (E18) Sprague-Dawley rat embryos. Dissociate tissue with trypsin and plate neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

-

Smilagenin Treatment:

-

Prepare a stock solution of Smilagenin in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-10 µM).

-

Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).

-

Treat cells for the desired duration (e.g., 24-48 hours).

-

Quantification of Neurotrophic Factors

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect cell culture supernatant or tissue lysates.

-

Use commercially available ELISA kits for BDNF or GDNF according to the manufacturer's instructions.

-

Measure absorbance at the appropriate wavelength using a microplate reader.

-

Calculate protein concentrations based on a standard curve.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for BDNF, GDNF, and a housekeeping gene (e.g., GAPDH, β-actin).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Western Blotting for Signaling Proteins

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p300, H3AC, H4AC, pCREB, CREB, BDNF, GDNF, TrkB, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.

-

Immunoprecipitate the chromatin with antibodies specific for H3AC or H4AC.

-

Reverse the cross-linking and purify the immunoprecipitated DNA.

-

Use qRT-PCR with primers flanking the BDNF promoter regions to quantify the enrichment of acetylated histones.

Caption: General experimental workflow for studying Smilagenin.

Conclusion

Smilagenin represents a compelling small molecule for the therapeutic intervention in neurodegenerative diseases due to its demonstrated ability to induce the expression of key neurotrophic factors, BDNF and GDNF. The mechanisms of action, involving epigenetic modulation for BDNF and CREB activation for GDNF, offer novel targets for drug development. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of Smilagenin and similar neurotrophic factor inducers. Future research should focus on elucidating the upstream signaling events that initiate these pathways and on translating these preclinical findings into clinical applications.

References

- 1. Smilagenin induces expression and epigenetic remodeling of BDNF in alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Smilagenin attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Smilagenin Protects Dopaminergic Neurons in Chronic MPTP/Probenecid—Lesioned Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Smilagenin in Ameliorating Age-Associated Memory Impairment in Rodent Models: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Age-related cognitive decline presents a significant and growing challenge. Smilagenin (SMI), a steroidal sapogenin derived from traditional Chinese medicinal herbs, has emerged as a promising neuroprotective agent with the potential to mitigate memory deficits associated with aging. Preclinical research, primarily in aged rat models, indicates that Smilagenin improves cognitive function through a multi-faceted mechanism of action. Unlike conventional therapies for dementia that often target single neurotransmitter systems, Smilagenin appears to modulate a broader range of neurorestorative pathways. This document provides a comprehensive technical overview of the existing research on Smilagenin's efficacy in aged rats, detailing its molecular mechanisms, summarizing key quantitative findings, outlining experimental protocols, and visualizing its proposed pathways of action.

Molecular Mechanisms of Action

Smilagenin's therapeutic effects are not attributed to direct ligand-receptor binding or enzymatic inhibition, such as with cholinesterase inhibitors.[1][2] Instead, it functions as a novel neurotrophic factor inducer, restoring the levels of key proteins and receptors that are diminished in the aging brain.[3]

Modulation of the Cholinergic System

A primary mechanism implicated in Smilagenin's memory-enhancing effects is its influence on the muscarinic cholinergic system. Research has shown that Smilagenin significantly increases the density of M1-type muscarinic acetylcholine receptors in the brains of aged rats.[1] This is achieved not by acting as a ligand, but by increasing the stability of the m1 mRNA, which effectively doubles its average half-life.[1] This leads to enhanced M1 receptor expression, which is correlated with improved spatial memory performance. Additionally, Smilagenin has been observed to elevate the activity of choline acetyltransferase (ChAT) in the cortex, suggesting it may also play a role in boosting the synthesis of acetylcholine.

Enhancement of Neurotrophic Factor Signaling

Smilagenin robustly stimulates the expression and release of critical neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF).

-

BDNF Upregulation: Smilagenin has been shown to attenuate neurodegenerative changes induced by beta-amyloid (Aβ) by stimulating BDNF gene expression. It elevates BDNF mRNA transcription, specifically transcripts IV and VI, leading to increased BDNF protein levels. This effect is critical, as blocking BDNF or its Trk receptors abolishes Smilagenin's neuroprotective actions against Aβ-induced toxicity. Furthermore, recent studies indicate that Smilagenin promotes BDNF expression through epigenetic modifications, specifically by increasing the expression of the histone acetyltransferase p300. This leads to increased histone H3 and H4 acetylation at the BDNF promoter regions, enhancing its transcription.

-

GDNF Upregulation: In the context of the dopaminergic system, Smilagenin treatment significantly enhances the release of GDNF in both the striatum and midbrain of aged rats.

Restoration of the Dopaminergic System

Aging is associated with a decline in the dopaminergic system, impacting motor control and cognitive functions. Smilagenin has demonstrated a restorative effect on this system. In aged rats, it increases the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta. It also significantly elevates the density of dopamine receptors and the dopamine transporter (DAT) in the striatum, which are typically lowered with age. These neurochemical changes are correlated with improvements in locomotor ability.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative outcomes from studies investigating the effects of Smilagenin in aged rats and related models.

Table 1: Effects of Smilagenin on Cognitive and Motor Performance in Aged Rats

| Behavioral Test | Animal Model | Smilagenin Dosage | Key Finding | Reference |

| Y-Maze Avoidance Task | Aged Sprague-Dawley Rats | Not Specified | Significant improvement in spatial memory performance. | |

| Open-Field Test | Aged Sprague-Dawley Rats | 18 mg/kg/day | Improved behavioral ability, reversing age-related impairments. | |

| Rotarod Performance Test | Aged Sprague-Dawley Rats | 18 mg/kg/day | Improved motor coordination and balance, reversing age-related impairments. |

Table 2: Neurochemical and Molecular Effects of Smilagenin in Aged Rats

| Parameter Measured | Brain Region | Smilagenin Dosage | Quantitative Change | Reference |

| M1-Receptor Density | Not Specified | Not Specified | Significantly increased compared to untreated aged rats. | |

| m1 mRNA Half-life | CHO Cells (in vitro) | Not Specified | Approximately doubled. | |

| TH-Positive Neurons | Substantia Nigra | 18 mg/kg/day | Significantly increased compared to untreated aged rats. | |

| Dopamine Receptor Density | Striatum | 18 mg/kg/day | Significantly elevated compared to untreated aged rats. | |

| Dopamine Transporter (DAT) Density | Striatum | 18 mg/kg/day | Significantly elevated compared to untreated aged rats. | |

| GDNF Release | Striatum & Midbrain | 18 mg/kg/day | Enhanced compared to untreated aged rats. | |

| BDNF Protein Levels | Cortical Neurons (in vitro) | Not Specified | Significantly elevated, reversing Aβ-induced decreases. |

Experimental Protocols

Animal Models and Drug Administration

-

Animals: Studies typically utilize young (e.g., 3-month-old) and aged (e.g., 22- to 24-month-old) male Sprague-Dawley rats. The animals are housed under standard laboratory conditions.

-

Drug Formulation and Administration: Smilagenin is commonly suspended in a vehicle such as 0.5% sodium carboxymethylcellulose (CMCNa). Administration is performed daily via oral gavage at specified doses (e.g., 18 mg/kg/day). Control groups receive the vehicle alone. Treatment duration can range from several weeks to months.

Behavioral Assays

-

Y-Maze Avoidance Task: This task assesses spatial learning and memory. The apparatus consists of three arms with a light source and a grid floor for delivering a mild foot shock. Rats are trained to avoid the shock by moving to the unlit arm within a set period. The number of successful avoidances over a series of trials is recorded.

-

Open-Field Test: This test evaluates locomotor activity and exploratory behavior. Rats are placed in a large, open arena, and their movements (e.g., distance traveled, rearing frequency) are tracked automatically over a defined period.

-

Rotarod Performance Test: This assay measures motor coordination and balance. Rats are placed on a rotating rod that gradually accelerates. The latency to fall off the rod is recorded.

Neurochemical and Molecular Analyses

-

Radioligand Binding Assays: Used to determine receptor density. Brain tissue homogenates are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., for M1 receptors). The amount of bound radioactivity is measured to quantify the number of receptors.

-

Immunohistochemistry: This technique is used to visualize and quantify specific proteins in brain tissue slices. For example, antibodies against tyrosine hydroxylase (TH) are used to identify and count dopaminergic neurons in the substantia nigra.

-

Real-Time PCR (RT-PCR): Used to measure mRNA levels. RNA is extracted from brain tissue or cultured cells, reverse-transcribed into cDNA, and then amplified using primers specific for the gene of interest (e.g., m1 receptor mRNA). The amplification rate allows for the quantification of initial mRNA levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the concentration of specific proteins, such as BDNF and GDNF, in brain tissue homogenates or culture media.

Visualized Pathways and Workflows

Signaling Pathway of Smilagenin

References

- 1. Regulation of M1-receptor mRNA stability by smilagenin and its significance in improving memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Smilagenin attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Smilagenin Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental protocols and data are based on studies of structurally similar compounds, such as yamogenin and diosgenin, due to the limited availability of specific in vitro studies on smilagenin acetate in the context of cancer research. These protocols serve as a guideline and should be optimized for specific experimental conditions.

Introduction

Smilagenin, a steroidal sapogenin, and its derivatives are emerging as compounds of interest in biomedical research. While research on smilagenin has often focused on its neuroprotective effects, related steroidal saponins have demonstrated potential anticancer activities.[1][2] This document provides a detailed guide for conducting in vitro studies to evaluate the potential anticancer effects of this compound. The protocols outlined below cover essential assays for determining cytotoxicity, apoptosis induction, and cell cycle arrest, as well as for investigating the underlying molecular mechanisms through western blotting.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., AGS, HCT116)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison.

Table 1: Cytotoxic Effect of this compound on Cancer Cell Lines (Illustrative Data based on Yamogenin)

| Cell Line | Treatment Duration (h) | IC₅₀ (µg/mL) |

| AGS (Gastric Cancer) | 24 | 18.50 ± 1.24[1] |

| HCT116 (Colon Cancer) | 24 | > 60 |

Table 2: Apoptosis Induction by this compound in AGS Cells (Illustrative Data based on Yamogenin)

| Treatment | Concentration (µg/mL) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 |

| This compound | 30 | 12.5 ± 1.5 | 21.1 ± 1.2 |

| This compound | 60 | 18.9 ± 2.1 | 27.7 ± 0.7 |

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: General experimental workflow for in vitro evaluation of this compound.

Putative Signaling Pathways Modulated by this compound

Based on the known mechanisms of other natural compounds in cancer, this compound may exert its effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

1. PI3K/Akt Signaling Pathway